molecular formula C24H34N2O2 B12917050 4-Phenyltridecyl pyrimidine-5-carboxylate

4-Phenyltridecyl pyrimidine-5-carboxylate

Cat. No.: B12917050
M. Wt: 382.5 g/mol
InChI Key: RXAIFNJRSZACRS-UHFFFAOYSA-N
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Description

4-Phenyltridecyl pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyltridecyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For this compound, the specific reactants would include a phenyl-substituted aldehyde, a tridecyl-substituted β-keto ester, and urea. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid and heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Phenyltridecyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyltridecyl pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyltridecyl pyrimidine-5-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of a long tridecyl chain and a phenyl group on the pyrimidine ring. This structural feature may enhance its lipophilicity and ability to interact with lipid membranes, potentially leading to unique biological activities .

Properties

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

4-phenyltridecyl pyrimidine-5-carboxylate

InChI

InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-9-13-22(21-14-10-8-11-15-21)16-12-17-28-24(27)23-18-25-20-26-19-23/h8,10-11,14-15,18-20,22H,2-7,9,12-13,16-17H2,1H3

InChI Key

RXAIFNJRSZACRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCOC(=O)C1=CN=CN=C1)C2=CC=CC=C2

Origin of Product

United States

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